
ForMaldehyde 2,4-Dinitrophenylhydrazone--d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of Formaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule makes it particularly useful for tracing and quantitation in various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of deuterated formaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically occurs under acidic conditions to facilitate the formation of the hydrazone derivative. The reaction can be summarized as follows:
D2C=O+C6H3(NO2)2NHNH2→C6H3(NO2)2NHN=CD2+H2O
Industrial Production Methods
Industrial production of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 primarily undergoes addition-elimination reactions. These reactions involve the addition of the hydrazine derivative to the carbonyl group of formaldehyde, followed by the elimination of water to form the hydrazone.
Common Reagents and Conditions
Reagents: Deuterated formaldehyde, 2,4-dinitrophenylhydrazine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Major Products
The major product of the reaction is Formaldehyde 2,4-Dinitrophenylhydrazone-d3, with water as a byproduct .
Aplicaciones Científicas De Investigación
Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is widely used in various fields of scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.
Biology: Employed in metabolic studies to trace the incorporation and transformation of formaldehyde in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of formaldehyde-containing drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the study of formaldehyde-based resins and polymers
Mecanismo De Acción
The mechanism of action of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl compounds. The hydrazone formation reaction is a nucleophilic addition followed by an elimination process. The deuterium atoms in the compound serve as tracers, allowing researchers to monitor the reaction pathways and the fate of formaldehyde in various systems .
Comparación Con Compuestos Similares
Similar Compounds
Formaldehyde 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, used for similar applications but without the benefits of deuterium labeling.
Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection and quantitation of acetaldehyde.
Benzaldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of benzaldehyde in various samples .
Uniqueness
The uniqueness of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is crucial .
Propiedades
Fórmula molecular |
C7H6N4O4 |
|---|---|
Peso molecular |
213.17 g/mol |
Nombre IUPAC |
2,3,5-trideuterio-N-(methylideneamino)-4,6-dinitroaniline |
InChI |
InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,3D,4D |
Clave InChI |
UEQLSLWCHGLSML-NRUYWUNFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NN=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
SMILES canónico |
C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


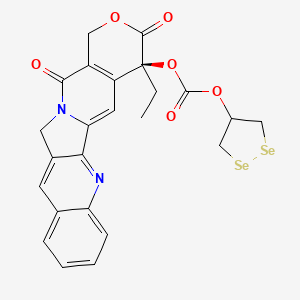
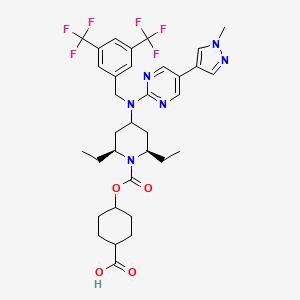

![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
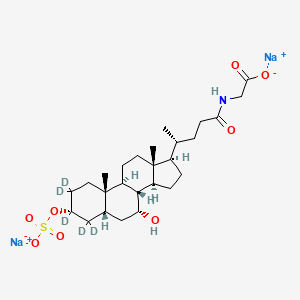
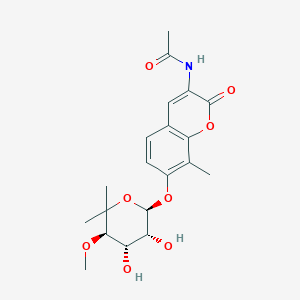
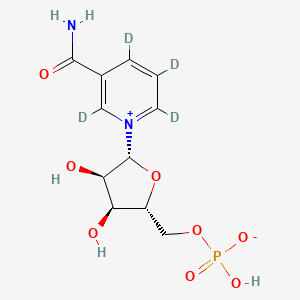
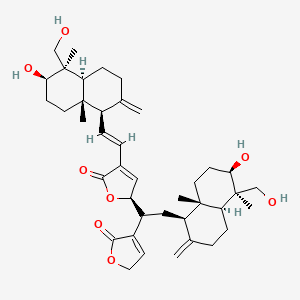
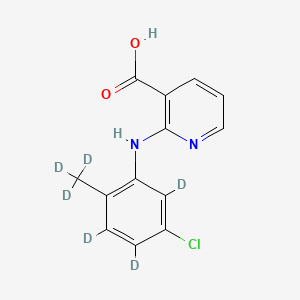


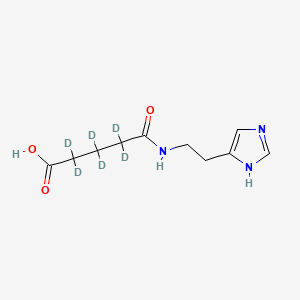
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

